molecular formula C28H17N3O3S B2769921 N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-phenylquinoline-4-carboxamide CAS No. 397276-89-0

N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-phenylquinoline-4-carboxamide

Cat. No.: B2769921
CAS No.: 397276-89-0
M. Wt: 475.52
InChI Key: VOBYRWQTZQKFMP-UHFFFAOYSA-N
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Description

N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-phenylquinoline-4-carboxamide is a heterocyclic compound combining three pharmacologically relevant motifs:

  • Coumarin (2-oxo-2H-chromen-3-yl): Known for its role in enzyme inhibition (e.g., α-glucosidase, acetylcholinesterase) and photophysical properties .
  • Thiazole: A nitrogen-sulfur heterocycle contributing to metabolic stability and diverse bioactivity .
  • Quinoline-4-carboxamide: A planar aromatic system enhancing π-π stacking interactions in enzyme binding pockets .

Properties

IUPAC Name

N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]-2-phenylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H17N3O3S/c32-26(20-15-23(17-8-2-1-3-9-17)29-22-12-6-5-11-19(20)22)31-28-30-24(16-35-28)21-14-18-10-4-7-13-25(18)34-27(21)33/h1-16H,(H,30,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOBYRWQTZQKFMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NC(=CS4)C5=CC6=CC=CC=C6OC5=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-phenylquinoline-4-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the initial formation of the coumarin and thiazole rings, followed by their coupling with a quinoline derivative. The reaction conditions often include the use of organic solvents like dimethylformamide (DMF) and catalysts such as triethylamine (TEA) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-phenylquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as sodium borohydride (NaBH4), and various nucleophiles or electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups like alkyl or aryl groups .

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of quinoline compounds exhibit significant anticancer properties. Specifically, N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-phenylquinoline-4-carboxamide has been evaluated for its ability to inhibit cancer cell proliferation. Studies have shown that it may act as a selective inhibitor of histone deacetylase 3 (HDAC3), which is implicated in various cancers. This compound demonstrated promising in vitro anticancer activity, suggesting its potential as a lead compound for cancer treatment .

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. It is believed to inhibit cyclooxygenase enzymes (COX), particularly COX-2, which plays a crucial role in inflammation and pain pathways. Inhibiting COX-2 can reduce inflammation associated with conditions such as arthritis and cardiovascular diseases .

Antimicrobial Activity

This compound has shown efficacy against various bacterial strains, including Staphylococcus aureus. Its ability to restore the effectiveness of antibiotics against resistant strains highlights its potential role as an adjuvant therapy in combating bacterial infections .

Synthesis Routes

The synthesis of this compound involves several key steps:

  • Formation of the Thiazole Ring : The initial step typically involves the condensation of appropriate thiazole precursors with chromenone derivatives.
  • Quinoline Formation : The introduction of the quinoline moiety can be achieved through cyclization reactions involving phenyl groups.
  • Amide Bond Formation : The final step involves the formation of the amide bond between the carboxylic acid and amine functionalities.

The overall yield and purity of the synthesized compound can vary based on the conditions employed during these reactions .

Case Study: Anticancer Efficacy

In one study, a series of quinoline derivatives were evaluated for their anticancer properties, with this compound being among the most active compounds tested against various cancer cell lines. The results indicated that this compound significantly inhibited cell growth at low micromolar concentrations, emphasizing its therapeutic potential .

Case Study: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory effects of this compound, where it was found to reduce inflammation markers in vitro significantly. The study highlighted its mechanism involving COX inhibition, which could lead to new treatments for inflammatory diseases .

Data Table: Summary of Applications

ApplicationDescriptionReferences
AnticancerSelective HDAC3 inhibitor with significant efficacy
Anti-inflammatoryCOX inhibition leading to reduced inflammation
AntimicrobialEffective against resistant bacterial strains

Mechanism of Action

The mechanism of action of N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-phenylquinoline-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves hydrogen bonding, hydrophobic interactions, and π-π stacking with aromatic residues in the target protein .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Key Differences

The compound shares a coumarin-thiazole core with several derivatives but differs in the substituent at the thiazole-2-yl position. Below is a comparative analysis:

Compound Substituent Molecular Formula Biological Activity Synthetic Yield Reference
Target Compound 2-phenylquinoline-4-carboxamide C29H18N3O3S Not explicitly reported Not reported
2-((4-bromophenyl)amino)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide 4-bromophenylamino-acetamide C20H14BrN3O3S α-glucosidase inhibition (IC50: <10 µM) 60–75%
2-(diethylamino)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide (6c) diethylamino-acetamide C18H19N3O3S AChE inhibition (IC50: 43 nM; selectivity >4151) 20–77%
N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide 2-(thiophen-2-yl)quinoline-4-carboxamide C27H16N3O3S2 Antimicrobial (preliminary screening) 8%
2-chloro-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide (4) chloroacetamide C14H9ClN2O3S Precursor for α-glucosidase inhibitors 65–80%
Key Observations:

Bioactivity: Acetamide derivatives (e.g., 6c) show potent enzyme inhibition, with selectivity driven by substituent polarity. The diethylamino group in 6c enhances AChE binding via hydrophobic and electrostatic interactions . The target compound’s quinoline-carboxamide group may improve binding to larger enzymatic pockets (e.g., kinases or DNA topoisomerases) due to extended aromaticity .

Synthetic Accessibility: Quinoline-carboxamide derivatives (e.g., target compound) exhibit lower yields (~8%) compared to acetamide analogs (~20–77%), likely due to steric hindrance during coupling reactions .

Structure-Activity Relationships (SAR): Coumarin-Thiazole Core: Essential for π-stacking and hydrogen bonding with enzymes . Substituent Flexibility: Acetamide-linked derivatives allow modular optimization (e.g., bromophenyl for α-glucosidase; diethylamino for AChE) .

Biological Activity

N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-phenylquinoline-4-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antibacterial and anticancer applications. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and its potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure combining elements from quinoline, thiazole, and coumarin moieties. Its molecular formula is C17H12N2O4SC_{17}H_{12}N_2O_4S with a molecular weight of approximately 338.34 g/mol. The presence of these functional groups contributes to its biological activity by enabling interactions with various biological targets.

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of derivatives related to this compound. The compound exhibited significant activity against several bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus (S. aureus)64 μg/mL
Escherichia coli (E. coli)128 μg/mL
Bacillus subtilis (B. subtilis)>256 μg/mL
Methicillin-resistant S. aureus>256 μg/mL

The structural modifications in the compound were found to enhance its antibacterial efficacy, particularly against Gram-positive bacteria such as S. aureus and B. subtilis . The length and flexibility of the amide side chains were critical in determining the antibacterial potency, with longer chains generally leading to increased activity.

Anticancer Activity

The compound has also been investigated for its anticancer potential. Coumarin derivatives are known for their ability to modulate multiple cellular pathways involved in cancer progression. Studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines including:

Cancer Cell LineIC50 Value (μM)
HepG2 (liver cancer)15
HCT116 (colon cancer)20
MCF7 (breast cancer)25

Mechanistically, these compounds may induce apoptosis, inhibit angiogenesis, and disrupt cell cycle progression by targeting specific kinases and other regulatory proteins involved in tumor growth .

Case Studies

  • Antibacterial Evaluation : A study synthesized several derivatives based on the quinoline scaffold, demonstrating that modifications could lead to enhanced antibacterial properties against resistant strains of bacteria like MRSA .
  • Anticancer Studies : Research conducted on coumarin derivatives indicated their effectiveness in inhibiting acetylcholinesterase (AChE), suggesting potential use in neurodegenerative diseases alongside their anticancer properties .
  • Mechanistic Insights : Investigations into the mechanism of action revealed that these compounds could activate apoptotic pathways in cancer cells while exhibiting low toxicity towards normal cells, highlighting their therapeutic potential .

Q & A

Q. What are the common synthetic routes for preparing N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-phenylquinoline-4-carboxamide?

The synthesis typically involves coupling a quinoline-4-carboxylic acid derivative with a thiazole-containing coumarin intermediate. Key steps include:

  • Amide bond formation : Use coupling reagents like EDCI/HOBt or DCC to react the quinoline-4-carboxylic acid with the thiazole-2-amine moiety.
  • Thiazole ring construction : Cyclize α-bromo ketones with thiourea derivatives under reflux in ethanol (60–80°C) .
  • Coumarin-thiazole linkage : Condense 3-bromoacetylcoumarin with thiosemicarbazide, followed by acid-catalyzed cyclization .

Q. How is the structural integrity of this compound confirmed after synthesis?

  • Spectroscopic techniques :
    • ¹H/¹³C NMR : Verify aromatic proton environments (e.g., coumarin C4-H at δ 8.12 ppm, thiazole NH at δ 11.86 ppm) .
    • IR spectroscopy : Confirm carbonyl stretches (C=O at ~1715 cm⁻¹) and hydrogen bonding (NH at ~3295 cm⁻¹) .
    • Mass spectrometry : Validate molecular weight (e.g., [M+H]+ peaks at m/z 378–467) .
  • Elemental analysis : Ensure ≤0.4% deviation in C/H/N/S composition .

Q. What preliminary biological assays are used to screen this compound?

  • Enzyme inhibition : Test α-glucosidase activity via p-nitrophenyl glucopyranoside hydrolysis, measuring IC₅₀ values (e.g., 1.2–25 µM for coumarin-thiazole derivatives) .
  • Anticancer screening : Use MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to assess cytotoxicity .
  • Antimicrobial activity : Perform agar diffusion assays against S. aureus and E. coli .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

  • Catalyst screening : Test bases like triethylamine or DBU to enhance amide coupling efficiency (yields improve from 60% to 85%) .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .
  • Microwave-assisted synthesis : Reduce reaction time from 12 hours to 30 minutes while maintaining >90% purity .

Q. How do structural modifications influence α-glucosidase inhibitory activity?

  • Substituent effects : Electron-withdrawing groups (e.g., -Cl, -Br) on the phenyl ring enhance activity (IC₅₀: 1.2 µM vs. 25 µM for -OCH₃) due to increased electrophilicity .
  • Hydrogen bonding : Thiazole NH and coumarin C=O form critical interactions with α-glucosidase’s catalytic pocket (docking score: −9.2 kcal/mol) .
  • SAR studies : Replace quinoline with pyridine to reduce logP (from 3.5 to 2.8), improving solubility but decreasing potency .

Q. How are contradictions in biological data resolved (e.g., varying IC₅₀ values across studies)?

  • Assay standardization : Normalize enzyme concentration (0.5 U/mL) and pre-incubation time (15 min) to minimize variability .
  • Control benchmarking : Compare with acarbose (IC₅₀: 380 µM) to validate assay conditions .
  • Statistical rigor : Use triplicate measurements with ≤10% CV; apply ANOVA to confirm significance (p < 0.05) .

Q. What computational methods elucidate the mechanism of action?

  • Molecular docking (AutoDock Vina) : Identify binding poses in α-glucosidase (PDB: 2ZE0) .
  • Molecular dynamics (GROMACS) : Simulate ligand-protein stability over 100 ns; RMSD < 2 Å indicates stable binding .
  • QSAR modeling : Correlate Hammett constants (σ) with bioactivity to guide structural optimization .

Q. How is metabolic stability assessed in preclinical studies?

  • Microsomal incubation : Use liver microsomes (human/rat) with NADPH cofactor; measure t₁/₂ via LC-MS .
  • CYP450 inhibition screening : Test CYP3A4/2D6 inhibition at 10 µM to predict drug-drug interactions .
  • Plasma stability : Incubate in plasma (37°C, 1 hr); >90% remaining indicates suitability for in vivo studies .

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